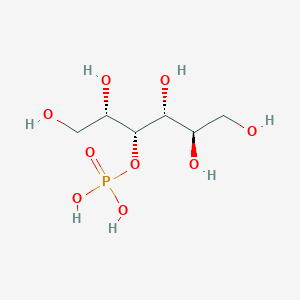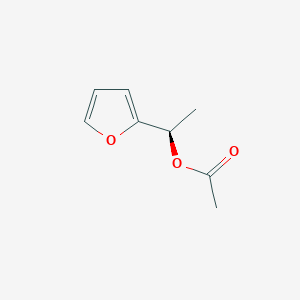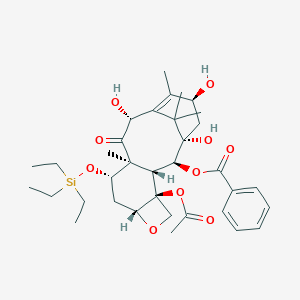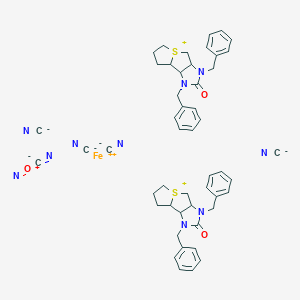
Sorbitol 3-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitol 3-phosphate (S3P) is a phosphorylated sugar alcohol that is an important intermediate in the process of photosynthesis. It plays a crucial role in regulating carbon metabolism in plants. S3P is synthesized through a complex pathway that involves multiple enzymes and metabolic intermediates.
Applications De Recherche Scientifique
Metabolic Pathways in Diabetes
Sorbitol 3-phosphate (S3P) is significantly involved in diabetic conditions. It has been identified as a novel metabolite associated with the polyol pathway in animal experiments. Studies have shown that S3P levels are significantly higher in diabetic patients compared to non-diabetic subjects. Treatment with aldose reductase inhibitors, like epalrestat, has been observed to lower S3P levels, suggesting a role in nonenzymatic glycation processes in diabetes (Hamada et al., 1995).
Role in Erythrocytes
Sorbitol 3-phosphate, along with fructose 3-phosphate, has been detected in normal and diabetic human erythrocytes. These compounds are believed to be phosphorylated separately at the 3-hydroxyl position, indicating the presence of a specific kinase(s) in these cells. Their concentrations increase in diabetic subjects, suggesting a potential connection with diabetes-related metabolic changes (Petersen et al., 1990).
Sorbitol Production in Bacteria
In the context of microbial biotechnology, the production of sorbitol from fructose-6-phosphate has been investigated. Lactobacillus plantarum, a bacterium found in fermented food products, can produce sorbitol with high efficiency by manipulating its metabolic pathways. This research has implications for industrial sorbitol production (Ladero et al., 2007).
Plant Metabolism
Sorbitol 3-phosphate plays a role in plant metabolism. For instance, antisense inhibition of sorbitol synthesis in apple leaves leads to changes in starch synthesis without altering CO2 assimilation, demonstrating sorbitol's involvement in plant carbohydrate metabolism (Cheng et al., 2005).
Lens Metabolism in Diabetic Rats
In diabetic rat lenses, sorbitol-3-phosphate is produced by a 3-phosphokinase. While it appears to be an inert polyol phosphate, its production is linked to the metabolic changes occurring in the diabetic state. Research suggests that it contributes to the process of nonenzymatic glycation in diabetic rat lenses (Lal et al., 1995).
Industrial Applications
In non-biological contexts, sorbitol has been used as a nucleating agent in polypropylene, affecting its crystallinity and mechanical properties. This application explores the material science aspect of sorbitol derivatives (Jiang Guan-se, 2006).
Propriétés
Numéro CAS |
121955-14-4 |
|---|---|
Nom du produit |
Sorbitol 3-phosphate |
Formule moléculaire |
C6H15O9P |
Poids moléculaire |
262.15 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O9P/c7-1-3(9)5(11)6(4(10)2-8)15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
RSCVCIHYYQHRMQ-JGWLITMVSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](CO)O)OP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)OP(=O)(O)O)O)O)O |
Autres numéros CAS |
121955-14-4 |
Synonymes |
sorbitol 3-phosphate sorbitol-3-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloroimidazo[1,2-a]pyridine](/img/structure/B40424.png)











